
2,4-Dimethyl-9H-xanthene
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Overview
Description
2,4-Dimethyl-9H-xanthene: is a heterocyclic organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a xanthene core with two methyl groups attached at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-9H-xanthene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
Photochemical Applications
Photodegradation of Environmental Contaminants
One of the significant applications of 2,4-Dimethyl-9H-xanthene is its role as a photosensitizer in the photodegradation of environmental mutagens. Studies have shown that xanthene dyes, including derivatives like this compound, can effectively degrade harmful compounds under visible light irradiation. For instance, xanthene dyes loaded onto water-soluble carriers have been demonstrated to enhance the degradation of mutagens such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole. The mechanism involves the generation of reactive oxygen species that facilitate the breakdown of these contaminants .
Material Science Applications
Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials. Its derivatives can serve as building blocks for creating advanced materials with specific optical and electronic properties. For example, xanthene-based compounds have been incorporated into polymer matrices to enhance their photonic properties, making them suitable for applications in sensors and light-emitting devices .
Catalytic Applications
Ligand in Transition Metal Catalysis
Another prominent application of this compound is as a ligand in transition metal catalysis. Its derivatives have been explored for use in various catalytic processes, including cross-coupling reactions. The unique structure of xanthene allows for effective coordination with transition metals, enhancing reaction rates and selectivity. For instance, xanthene-based ligands have been employed successfully in palladium-catalyzed C–N coupling reactions to synthesize anilines and other aromatic compounds .
Case Study 1: Photodegradation Enhancement
A study investigated the effectiveness of xanthene dyes in degrading environmental mutagens when combined with diethylaminoethyl-dextran anion-exchangers. The results indicated that the presence of these carriers significantly improved the degradation rates compared to using xanthene dyes alone. This finding underscores the potential for developing environmentally friendly remediation strategies using this compound derivatives .
Case Study 2: Catalytic Efficiency
Research on the use of xanthene-based ligands in palladium-catalyzed reactions revealed that these ligands could improve yields and reduce reaction times compared to traditional ligands. In one experiment, a specific xanthene derivative was used to couple aryl halides with amines, achieving yields exceeding 90% under optimized conditions .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-9H-xanthene and its derivatives involves interactions with various molecular targets and pathways. For example, some xanthene derivatives modulate the activity of enzymes involved in oxidative stress and inflammation, such as the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway . These interactions can lead to the modulation of cellular responses and the potential therapeutic effects of the compound.
Comparison with Similar Compounds
- 9,9-Dimethylxanthene
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Comparison: 2,4-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other xanthene derivatives, this compound may exhibit different pharmacological properties and applications due to the presence of methyl groups at the 2 and 4 positions .
Biological Activity
2,4-Dimethyl-9H-xanthene is a xanthene derivative that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This compound is characterized by its specific substitution pattern, which influences its chemical reactivity and biological properties, including anticancer, anti-inflammatory, and antioxidant activities.
This compound is a polycyclic aromatic compound with the molecular formula C13H12O. Its structure features a xanthene core with two methyl groups at the 2 and 4 positions. This configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation pathways, particularly through the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in various cancers. The inhibition of COX-2 leads to reduced cancer cell proliferation and increased apoptosis in cancer cells .
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
T47D | 44 | COX-2 inhibition |
HeLa | 189 | COX-2 inhibition |
Antimalarial Activity
In addition to its anticancer effects, this compound has shown promising antimalarial activity. It inhibits heme polymerization, a critical process for the survival of malaria parasites. The compound demonstrated an IC50 value of 114 µg/mL against Plasmodium falciparum lactate dehydrogenase (PfLDH), indicating its potential as an antimalarial agent .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight that modifications in the xanthene structure can significantly affect its biological activity. For instance, certain derivatives exhibit enhanced potency against cancer cells compared to the parent compound. The presence of functional groups such as methoxy or halogen substituents can increase anticancer efficacy .
Case Studies
- Antitumor Efficacy : In a comparative study involving various xanthene derivatives, this compound was found to be one of the most potent compounds against T47D breast cancer cells with an IC50 value significantly lower than many other tested analogues .
- Antimalarial Potential : A molecular docking study revealed that the binding affinity of this compound to PfLDH was higher than that of known antimalarial drugs, suggesting a novel mechanism for inhibiting malaria parasite survival .
Properties
CAS No. |
38731-84-9 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI Key |
DYPXUDSNLBBKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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